烯丙基赖氨酸

描述

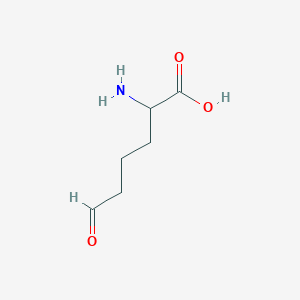

Allysine is a derivative of lysine that features a formyl group in place of the terminal amine . The free amino acid does not exist, but the allysine residue does . It is produced by aerobic oxidation of lysine residues by the enzyme lysyl oxidase . This transformation is an example of a post-translational modification .

Synthesis Analysis

Inspired by the enzyme lysyl oxidase, which selectively converts the side chain of lysine into allysine, the first chemical method for the synthesis of allysine by selective oxidation of dimethyl lysine has been reported . This approach is highly chemoselective for dimethyl lysine on proteins .Molecular Structure Analysis

The molecular formula of Allysine is C6H11NO3 . Its average mass is 145.156 Da and its monoisotopic mass is 145.073898 Da .Chemical Reactions Analysis

Allysine is involved in the production of elastin and collagen . Increased allysine concentration in tissues has been correlated to the presence of fibrosis . Allysine residues react with sodium 2-naphthol-6-sulfonate to produce a fluorescent bis-naphtol-allysine product .Physical And Chemical Properties Analysis

Allysine has a molar mass of 145.158 g·mol −1 . It appears unstable and has a density of 1.74g/cm 3 . Its boiling point is 295.2 °C (563.4 °F; 568.3 K) .科学研究应用

结缔组织蛋白中的交联前体:烯丙基赖氨酸是结缔组织蛋白中至关重要的交联前体。探索了烯丙基赖氨酸醛基团在体外的反应,提供了对体内交联合成途径的见解 (Dölz & Heidemann, 1989)。

烯丙基赖氨酸的分析技术:开发了一种高效液相色谱法来分析蛋白质中的烯丙基赖氨酸残基,加深了我们对其在胶原蛋白和弹性蛋白交联中的作用的理解 (Jahanmard & Suyama, 2000)。

体内的酶促合成:研究了从赖氨酸开始的烯丙基赖氨酸的酶促合成,突出了其在蛋白质交联中的重要性。还探索了烯丙基赖氨酸衍生物的化学合成及其反应性 (Dölz & Heidemann, 2009)。

糖氧化损伤标记物:烯丙基赖氨酸已被确定为病理葡萄糖浓度下人血清白蛋白中糖氧化损伤的标记物,与糖尿病等疾病相关 (Luna et al., 2021)。

胶原交联:对酶依赖性交联胶原的产生和胶原链中烯丙基赖氨酸的形成的研究提供了对组织强化和修复机制的见解 (Siegel & Martin, 1970)。

肺纤维化的分子影像:一项研究引入了一种小分子,烯丙基赖氨酸结合正电子发射断层扫描探针,用于肺纤维化的无创检测和定量,突出了烯丙基赖氨酸在疾病进展中的作用 (Wahsner et al., 2019)。

衰老皮肤中的蛋白质羰基化:烯丙基赖氨酸被研究为衰老人皮肤中蛋白质羰基化的标记物,对理解年龄相关疾病的分子基础具有重要意义 (Sell et al., 2007)。

安全和危害

未来方向

Allysine, as well as its oxidation product, the α-amino adipic acid (α-AA), have been found to be markers of diabetes risk . Little is known about the chemistry involved in its formation under hyperglycemic conditions . Future research could focus on understanding this chemistry and developing targeted strategies of prevention, diagnosis, and therapy .

属性

IUPAC Name |

2-amino-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c7-5(6(9)10)3-1-2-4-8/h4-5H,1-3,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXYTQPNNXGICT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862802 | |

| Record name | Allysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-oxohexanoic acid | |

CAS RN |

1962-83-0 | |

| Record name | Allysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1962-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001962830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

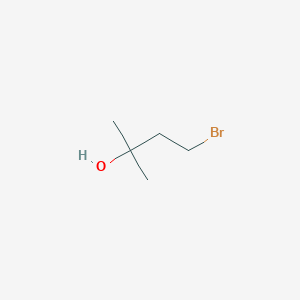

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

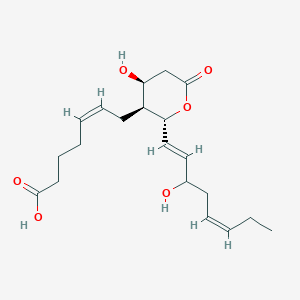

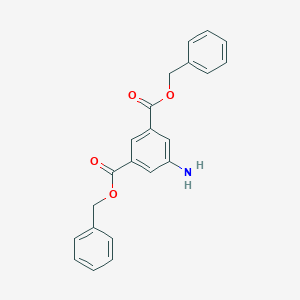

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B138277.png)

![2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane](/img/structure/B138287.png)

![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate](/img/structure/B138300.png)

![Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B138309.png)

![7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid](/img/structure/B138315.png)